4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile
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Overview
Description
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indoles are significant subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have been studied for their potential as inhibitors of HIV-1, CB2 cannabinoid receptor ligands, and factor Xa inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for fluorination, leading to the formation of fluorinated methoxyindolines and hydroxyindolines .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale electrophilic fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is common to achieve the desired fluorinated products efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl hypofluorite, cesium fluoroxysulfate, and Selectfluor. Reaction conditions often involve low temperatures and specific solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions include various fluorinated indoline derivatives, methoxyindolines, and hydroxyindolines .
Scientific Research Applications
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an inhibitor of HIV-1 and CB2 cannabinoid receptor ligands.
Medicine: Investigated for its role as a factor Xa inhibitor, which can prevent thrombus formation.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. For example, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-trifluoromethoxyindoline
- 2,3-Difluoroindoline
- 3-Fluoroindole
- 2-Methyl-3-fluoroindole
Uniqueness
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C17H10F4N2O |
---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
2-[4-fluoro-6-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2O/c18-13-7-11(8-14-16(13)10(5-6-22)9-23-14)12-3-1-2-4-15(12)24-17(19,20)21/h1-4,7-9,23H,5H2 |
InChI Key |
TWUAAPVYIIVEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C(=C2)F)C(=CN3)CC#N)OC(F)(F)F |
Origin of Product |
United States |
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